
7-Fluoro Hydroxychloroquine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying anti-rheumatic drug (DMARD). This compound is characterized by the addition of a fluorine atom to the hydroxychloroquine molecule, which may potentially enhance its pharmacological properties. Hydroxychloroquine itself is used to treat conditions such as rheumatoid arthritis, lupus, and malaria .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro Hydroxychloroquine involves the fluorination of hydroxychloroquine. This can be achieved through various methods, including direct fluorination using fluorine gas or more controlled methods using reagents like Selectfluor. The reaction typically requires anhydrous conditions and may be carried out in solvents such as acetonitrile or dichloromethane at temperatures ranging from -20°C to room temperature .
Industrial Production Methods: Industrial production of this compound would likely follow similar steps but on a larger scale. This involves the use of large reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions: 7-Fluoro Hydroxychloroquine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or hydroxyl sites, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives .
科学的研究の応用
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Studied for its effects on cellular processes and potential as a tool in biochemical research.
Medicine: Investigated for its potential to treat autoimmune diseases, similar to hydroxychloroquine, but with possibly enhanced efficacy due to the fluorine atom
Industry: Potential use in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用機序
The mechanism of action of 7-Fluoro Hydroxychloroquine is likely similar to that of hydroxychloroquine, which involves:
Inhibition of Toll-like receptors: This suppresses the activation of the immune response.
Interference with lysosomal activity: Alters the pH within lysosomes, affecting cellular processes.
Modulation of cytokine production: Reduces the production of inflammatory cytokines .
類似化合物との比較
Hydroxychloroquine: The parent compound, used widely in the treatment of autoimmune diseases and malaria.
Chloroquine: Another antimalarial drug, similar in structure but without the hydroxyl group.
Fluoroquinolones: A class of antibiotics that also contain fluorine atoms, though structurally different .
Uniqueness: 7-Fluoro Hydroxychloroquine is unique due to the presence of the fluorine atom, which can enhance its pharmacokinetic properties, such as increased metabolic stability and potentially improved efficacy .
特性
分子式 |
C18H26FN3O |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
2-[ethyl-[4-[(7-fluoroquinolin-4-yl)amino]pentyl]amino]ethanol |
InChI |
InChI=1S/C18H26FN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21) |
InChIキー |
ULYOVKGJIQUSST-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)F)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


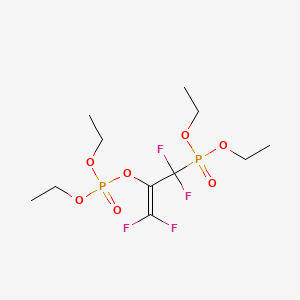
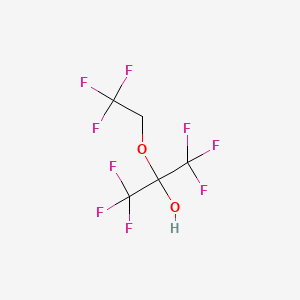
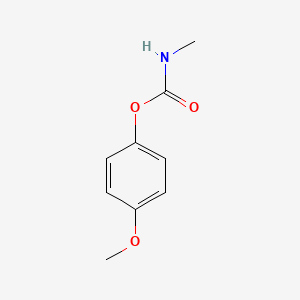

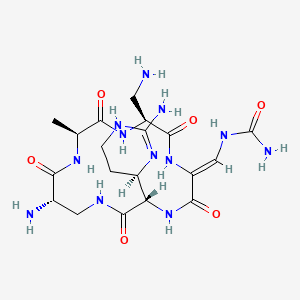


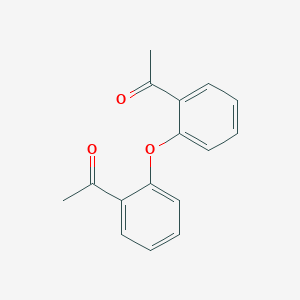
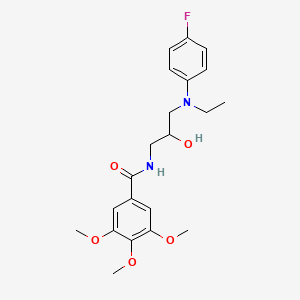
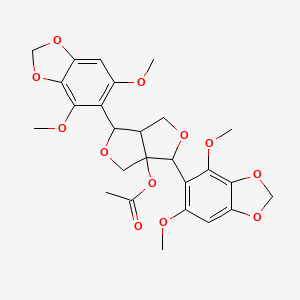

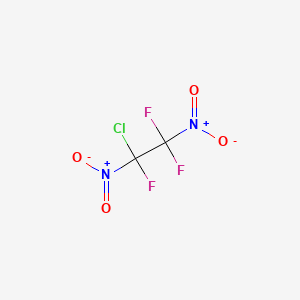
![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)

